1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with an acetate group attached to the spiro carbon The molecular formula of 1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is C10H16O4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxane ring. The resulting 1,4-dioxaspiro[4.5]decane is then reacted with acetic anhydride to introduce the acetate group .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as montmorillonite KSF can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of biolubricants.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]decan-3-ylmethyl acetate: Similar structure but with a smaller ring size.
1,6-Dioxaspiro[4.5]decan-3-ylmethyl acetate: Contains an additional oxygen atom in the ring structure.
1,4-Dioxaspiro[4.5]decan-2-ylmethyl acetate: Differing position of the acetate group
Uniqueness
1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is unique due to its specific spiro linkage and the position of the acetate group, which confer distinct chemical and biological properties
Properties
CAS No. |
82372-19-8 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-ylmethyl acetate |
InChI |
InChI=1S/C11H18O4/c1-9(12)13-7-10-8-14-11(15-10)5-3-2-4-6-11/h10H,2-8H2,1H3 |
InChI Key |
CMFIJWZEJGERMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1COC2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.